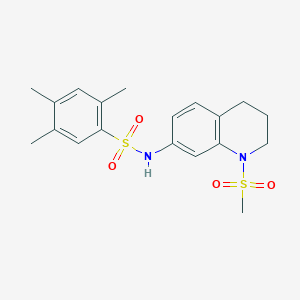
2,4,5-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Sulfonamide derivatives are synthesized through various methods, including the reaction of amino benzenesulfonamides with different reagents. For instance, the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran, highlighting a general approach that could be adapted for our compound of interest (Żołnowska et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to aromatic or heteroaromatic rings. The electronic and spatial configuration of these molecules can significantly influence their biological activity and chemical behavior. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used for structural elucidation (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including cycloadditions, alkylations, and acylations, which can modify their chemical and biological properties. For example, the conversion of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes demonstrates the reactivity of sulfone intermediates in the synthesis of complex molecules (Lenihan & Shechter, 1999).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and material science. These properties are often influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, are essential for understanding the behavior of sulfonamide derivatives in biological systems and chemical reactions. The presence of the sulfonamide group contributes to the acidity of these compounds and their ability to act as hydrogen bond donors or acceptors, affecting their interactions with biological targets (Dohmori, 1964).
Scientific Research Applications
Anticancer Activity
A significant body of research has been dedicated to exploring the anticancer properties of sulfonamide derivatives, including those similar to 2,4,5-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide. These compounds have been found to exhibit anticancer activities through mechanisms such as the inhibition of carbonic anhydrase isozymes, induction of apoptosis, and cell cycle arrest in cancer cells. Notably, some derivatives have shown promising in vitro anticancer activities, comparable to reference drugs like doxorubicin, and have been subject to molecular docking studies to understand their mechanism of action (Al-Said et al., 2010; Cumaoğlu et al., 2015; Żołnowska et al., 2018).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of quinoline and sulfonamide derivatives, with some compounds displaying significant activity against Gram-positive bacteria. This highlights their potential as antimicrobial agents (Research in Applied Chemistry, 2019).
Synthetic Applications
In addition to their bioactive properties, these compounds have been utilized in synthetic chemistry for the creation of novel chemical entities. Studies have explored their use in the synthesis of complex structures, demonstrating their versatility as building blocks in organic synthesis (Lenihan & Shechter, 1999; Lenihan & Shechter, 1998).
Antiprotozoal and Trypanocidal Activities
Further investigations have explored the antiprotozoal and trypanocidal activities of N-quinolin-8-yl-arylsulfonamides, demonstrating selective effectiveness against various Leishmania species and Trypanosoma cruzi. This indicates potential applications in treating diseases caused by these pathogens (da Silva et al., 2007).
properties
IUPAC Name |
2,4,5-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)20-17-8-7-16-6-5-9-21(18(16)12-17)26(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGCHQKBHCJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)



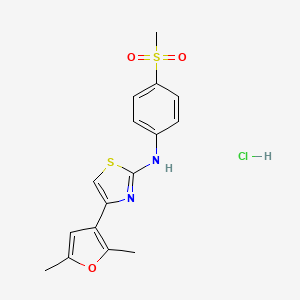
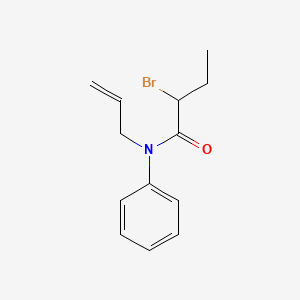
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2481722.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481724.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2481727.png)
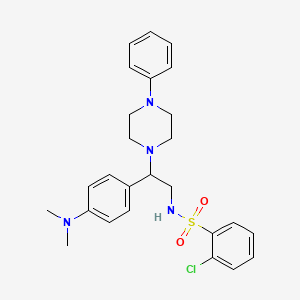
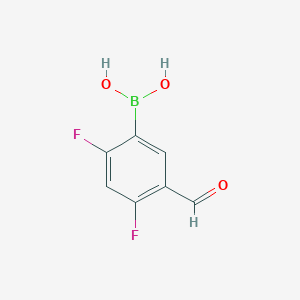
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2481731.png)
![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)